2-Amino-4-methoxy-6-methyl-1,3,5-triazine 2-Amino-4-methoxy-6-methyl-1,3,5-triazine 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicide. It is also formed as a thermal decomposition product of chlorsulfuron (a sulfonylurea herbicide) and has been determined by GC using nitrogen-phosphorus detection (NPD).
2-methyl-4-amino-6-methoxy-s-triazine is a monoamino-1,3,5-triazine that is 1,3,5-triazin-2-amine substituted by a methoxy group at position 4 and a methyl group at position 6. It is a metabolite of the herbicide thifensulfuron-methyl. It has a role as a marine xenobiotic metabolite. It is a monoamino-1,3,5-triazine and an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 1668-54-8
VCID: VC21209863
InChI: InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)
SMILES: CC1=NC(=NC(=N1)OC)N
Molecular Formula: C5H8N4O
Molecular Weight: 140.14 g/mol

2-Amino-4-methoxy-6-methyl-1,3,5-triazine

CAS No.: 1668-54-8

Cat. No.: VC21209863

Molecular Formula: C5H8N4O

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-methoxy-6-methyl-1,3,5-triazine - 1668-54-8

Specification

Description 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicide. It is also formed as a thermal decomposition product of chlorsulfuron (a sulfonylurea herbicide) and has been determined by GC using nitrogen-phosphorus detection (NPD).
2-methyl-4-amino-6-methoxy-s-triazine is a monoamino-1,3,5-triazine that is 1,3,5-triazin-2-amine substituted by a methoxy group at position 4 and a methyl group at position 6. It is a metabolite of the herbicide thifensulfuron-methyl. It has a role as a marine xenobiotic metabolite. It is a monoamino-1,3,5-triazine and an aromatic ether.
CAS No. 1668-54-8
Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
IUPAC Name 4-methoxy-6-methyl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)
Standard InChI Key NXFQWRWXEYTOTK-UHFFFAOYSA-N
SMILES CC1=NC(=NC(=N1)OC)N
Canonical SMILES CC1=NC(=NC(=N1)OC)N
Melting Point 259.5 °C

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